Cas no 648917-63-9 (1,3,4-Oxadiazol-2(3H)-one, 5-(4-amino-3-methoxyphenyl)-)

1,3,4-Oxadiazol-2(3H)-one, 5-(4-amino-3-methoxyphenyl)- structure
648917-63-9 structure
Product Name:1,3,4-Oxadiazol-2(3H)-one, 5-(4-amino-3-methoxyphenyl)-
CAS No:648917-63-9
MF:C9H9N3O3
MW:207.186061620712
CID:412511
PubChem ID:21883858
Update Time:2025-04-19

1,3,4-Oxadiazol-2(3H)-one, 5-(4-amino-3-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Oxadiazol-2(3H)-one, 5-(4-amino-3-methoxyphenyl)-
    • 5-(4-amino-3-methoxyphenyl)-3H-1,3,4-oxadiazol-2-one
    • DTXSID20619390
    • 648917-63-9
    • SCHEMBL4399271
    • 5-(4-amino-3-methoxyphenyl)-3H[1,3,4]oxadiazol-2-one
    • HCDCCFYNXJBWDO-UHFFFAOYSA-N
    • 5-(4-Amino-3-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
    • Inchi: 1S/C9H9N3O3/c1-14-7-4-5(2-3-6(7)10)8-11-12-9(13)15-8/h2-4H,10H2,1H3,(H,12,13)
    • InChI Key: HCDCCFYNXJBWDO-UHFFFAOYSA-N
    • SMILES: O1C(NN=C1C1=CC=C(C(=C1)OC)N)=O

Computed Properties

  • Exact Mass: 207.06447
  • Monoisotopic Mass: 207.06439116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 85.9Ų

Experimental Properties

  • PSA: 85.94
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